molecular formula C10H10N2O3 B11629765 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one

5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one

Cat. No.: B11629765
M. Wt: 206.20 g/mol
InChI Key: TXACSBUBZUSHNQ-UHFFFAOYSA-N
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Description

5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with an indole derivative.

    Ethoxylation: Introduction of the ethoxy group at the 5-position of the indole ring.

    Hydroxyamination: Introduction of the hydroxyamino group at the 3-position.

Common reagents used in these reactions include ethyl iodide for ethoxylation and hydroxylamine for hydroxyamination. The reactions are usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction of the hydroxyamino group to an amino group.

    Substitution: Substitution reactions at the ethoxy or hydroxyamino positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications.

Scientific Research Applications

5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. The ethoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3-(hydroxyamino)-2H-indol-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Ethoxy-3-(amino)-2H-indol-2-one: Similar structure but with an amino group instead of a hydroxyamino group.

Uniqueness

5-Ethoxy-3-(hydroxyamino)-2H-indol-2-one is unique due to the presence of both ethoxy and hydroxyamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-ethoxy-3-nitroso-1H-indol-2-ol

InChI

InChI=1S/C10H10N2O3/c1-2-15-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,11,13H,2H2,1H3

InChI Key

TXACSBUBZUSHNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2N=O)O

Origin of Product

United States

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